6-chloro-N-hexylpyrazin-2-amine
Description
6-Chloro-N-hexylpyrazin-2-amine is a pyrazine derivative featuring a chlorine atom at the 6-position and a hexylamine group at the 2-position of the heterocyclic ring. Pyrazines are nitrogen-containing aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and structural versatility .
Properties
Molecular Formula |
C10H16ClN3 |
|---|---|
Molecular Weight |
213.71 g/mol |
IUPAC Name |
6-chloro-N-hexylpyrazin-2-amine |
InChI |
InChI=1S/C10H16ClN3/c1-2-3-4-5-6-13-10-8-12-7-9(11)14-10/h7-8H,2-6H2,1H3,(H,13,14) |
InChI Key |
DGCOWQZDZDQDOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CN=CC(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-hexylpyrazin-2-amine typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors such as 1,2-diamines with α-haloketones.
Chlorination: The pyrazine ring is then chlorinated at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.
N-alkylation: The final step involves the alkylation of the 2-amino group with hexyl halides under basic conditions, often using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
Industrial production of 6-chloro-N-hexylpyrazin-2-amine may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-hexylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or nitric acid under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of 6-nitro-N-hexylpyrazin-2-amine.
Reduction: Formation of N-hexylpyrazin-2-amine.
Substitution: Formation of 6-substituted-N-hexylpyrazin-2-amine derivatives.
Scientific Research Applications
6-chloro-N-hexylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-hexylpyrazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 6-chloro-N-hexylpyrazin-2-amine with structurally related pyrazine and heterocyclic derivatives:
Key Differences and Implications
Substituent Effects on Lipophilicity :
- The hexyl chain in 6-chloro-N-hexylpyrazin-2-amine significantly increases lipophilicity (logP ~3.5 estimated) compared to N-benzyl (logP ~2.8) or cyclohexyl derivatives (logP ~2.9). This property is critical for bioavailability in drug design .
- Halogenated analogs like 5-bromo-6-chloropyrazin-2-amine exhibit higher reactivity in cross-coupling reactions due to bromine's leaving-group ability .
Pyrimidine-based analogs (e.g., 6-chloro-N,N-dimethylpyrimidin-4-amine) have distinct electronic profiles due to the 1,3-diazine ring, altering binding affinities in kinase inhibitors .
Synthetic Accessibility :
- Benzyl and cyclohexyl derivatives are synthesized via reductive amination or nucleophilic substitution, while bromo-chloro analogs require halogenation under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
